

Gas-Phase Electron Diffraction Studies of 1,4-Pentadiene: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Pentadiene

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This technical guide provides an in-depth analysis of the molecular structure and conformational properties of **1,4-pentadiene** as determined by gas-phase electron diffraction (GED). The information presented herein is crucial for understanding the intramolecular dynamics and stereochemistry of this fundamental diene, offering insights relevant to various fields, including organic synthesis, computational chemistry, and materials science.

Core Findings: Conformational Analysis

Gas-phase electron diffraction studies have revealed that **1,4-pentadiene** exists as a mixture of conformers at room temperature. The primary conformations are of C_2 and C_s symmetry.^[1] A third conformer with C_v symmetry is considered to be significantly higher in energy and thus less populated.^[1] The investigation by McClelland and Hedberg indicates a best-fit composition of approximately 67% C_2 and 33% C_s conformer.^[1]

The C_2 conformer is characterized by a "twisted" structure, while the C_s conformer possesses a plane of symmetry.^[1] The relative populations of these conformers are governed by a delicate balance of steric and electronic effects.

Data Presentation: Molecular Geometry

The geometric parameters of the C_2 and C_s conformers of **1,4-pentadiene**, as determined by gas-phase electron diffraction, are summarized in the tables below. These values represent the

equilibrium geometry in the gas phase, free from intermolecular interactions present in condensed phases.

Table 1: Bond Lengths (r_a) for **1,4-Pentadiene** Conformers

Bond	C_2 Conformer (Å)	C_s Conformer (Å)
C=C	1.338 ± 0.002	1.338 ± 0.002
C-C	1.505 ± 0.003	1.505 ± 0.003
C-H (vinyl)	1.090 ± 0.003	1.090 ± 0.003
C-H (allyl)	1.095 ± 0.005	1.095 ± 0.005

Data sourced from McClelland and Hedberg.[[1](#)]

Table 2: Bond Angles (\angle_a) for **1,4-Pentadiene** Conformers

Angle	C_2 Conformer (°)	C_s Conformer (°)
$\angle C=C-C$	125.4 ± 0.3	125.4 ± 0.3
$\angle C-C-C$	113.1 ± 0.8	113.1 ± 0.8
$\angle H-C=C$	121.0 (assumed)	121.0 (assumed)
$\angle H-C-H$	106.0 ± 2.0	106.0 ± 2.0

Data sourced from McClelland and Hedberg.[[1](#)]

Table 3: Dihedral Angles for **1,4-Pentadiene** Conformers

Dihedral Angle ($C_1-C_2-C_3-C_4$)	C_2 Conformer (°)	C_s Conformer (°)
τ_1 (C=C-C-C)	119.8 ± 1.5	119.8 ± 1.5
τ_2 (C-C-C=C)	-119.8 ± 1.5	0 (by symmetry)

Data sourced from McClelland and Hedberg.[1]

Experimental Protocols

The determination of the molecular structure of **1,4-pentadiene** in the gas phase is achieved through a well-defined experimental workflow.

Sample Preparation and Introduction

A pure sample of **1,4-pentadiene** is introduced into a high-vacuum chamber. The liquid sample is vaporized and effused through a fine nozzle, creating a jet of gaseous molecules that intersects with a high-energy electron beam.[2]

Electron Diffraction Apparatus

The core of the experiment is the electron diffraction apparatus, which consists of an electron gun, a diffraction chamber, a nozzle for sample introduction, and a detector.[2] The electron beam is accelerated to a high voltage, typically in the range of 40-60 keV, resulting in an electron wavelength comparable to the internuclear distances in the molecule.[2]

Data Acquisition

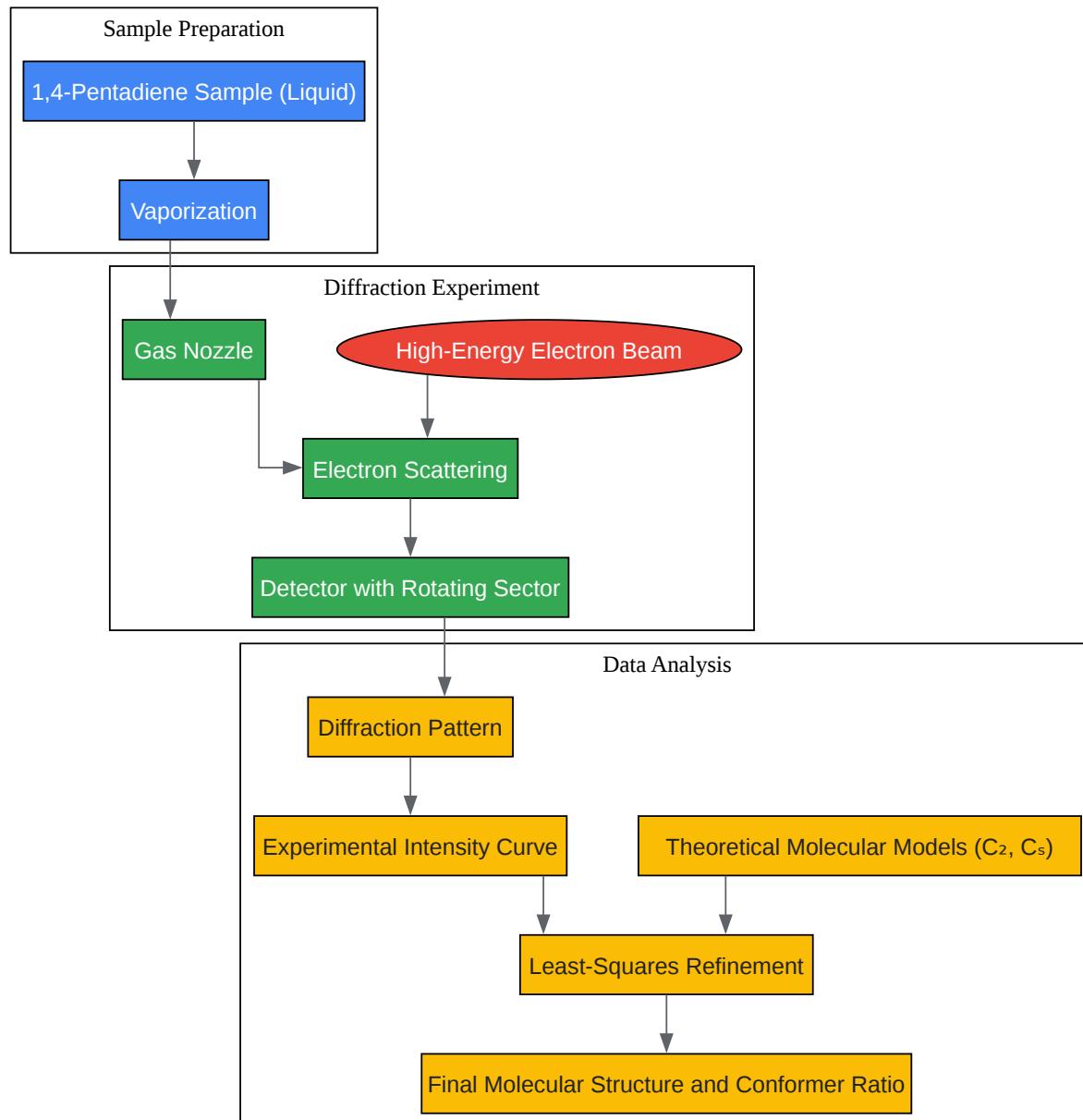
The high-energy electrons are scattered by the electrostatic potential of the atoms in the **1,4-pentadiene** molecules. The scattered electrons form a diffraction pattern of concentric rings on a detector, which is typically a photographic plate or a modern imaging plate detector.[2] To enhance the weaker, high-angle scattering data, a rotating sector is often placed in front of the detector. This sector has a specific angular cut-off that compensates for the rapid fall-off in scattering intensity with increasing scattering angle.[2]

Data Analysis

The recorded diffraction pattern is digitized and radially averaged to obtain a one-dimensional intensity curve as a function of the scattering angle. This experimental intensity curve is then compared to theoretical intensity curves calculated for various molecular models. The structural parameters of the models (bond lengths, bond angles, and dihedral angles) are refined using a least-squares fitting procedure to obtain the best possible agreement between the experimental and theoretical curves.[3] The analysis also involves modeling the vibrational amplitudes of the internuclear distances.

Mandatory Visualization

The following diagram illustrates the general workflow of a gas-phase electron diffraction experiment.

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